2,3-dihydro-1H-indene-5-sulfonyl chloride
Overview
Description
2,3-dihydro-1H-indene-5-sulfonyl chloride is a useful research compound. Its molecular formula is C9H9ClO2S and its molecular weight is 216.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Functionalized 1H-Indenes The synthesis of functionalized 1H-indenes involves copper-catalyzed arylative cyclization of arylalkynes with aromatic sulfonyl chlorides, such as 2,3-dihydro-1H-indene-5-sulfonyl chloride. This process, which tolerates a broad range of functional groups, is significant in the synthesis of complex polycyclic aromatic hydrocarbons and derivatives with strong fluorescence properties in both solution and solid state (Zeng, Ilies, & Nakamura, 2011).
Catalysis in Knoevenagel–Michael Reaction The compound 1-sulfopyridinium chloride, a novel ionic liquid synthesized and characterized in scientific studies, shows efficacy as a catalyst in the Knoevenagel–Michael reaction. This reaction synthesizes complex compounds under mild conditions, underscoring the potential of such catalysts in facilitating chemical transformations (Moosavi‐Zare et al., 2013).
Decarbonylative Cycloaddition 2,3-dihydro-1H-inden-1-one derivatives, which can be synthesized from compounds like this compound, are crucial intermediates in decarbonylative cycloaddition reactions. These reactions, catalyzed by rhodium, enable the synthesis of intricate chemical structures, playing a pivotal role in advancing synthetic chemistry (Hu et al., 2022).
Sulfonylation in Ionic Liquids Sulfonylation reactions, essential for synthesizing sulfone derivatives, show enhanced reactivity and yield in the presence of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids. These findings highlight the significance of unconventional reaction media and catalysts in improving reaction efficiency and yield (Nara, Harjani, & Salunkhe, 2001).
Synthesis of Antimicrobial and Antioxidant Compounds The synthesis of sulfonamide derivatives from compounds like this compound has led to the discovery of compounds exhibiting significant antimicrobial and antioxidant activities. These synthesized compounds are instrumental in developing new therapeutic agents (Badgujar, More, & Meshram, 2018).
Mechanism of Action
Target of Action
Its sulfonamide derivative, indane-5-sulfonamide, is known to targetCarbonic Anhydrase 2 in humans . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Result of Action
It’s worth noting that its derivative, indane-5-sulfonamide, has been studied for its potential insecticidal activity .
Action Environment
It’s known that the compound is sensitive to moisture , which suggests that its stability and efficacy could be affected by humidity levels in the environment.
Safety and Hazards
Future Directions
The compound has been used in the design and synthesis of novel 2,3-dihydro-1H-indene-5-sulfonamide analogues as NLRP3 inflammasome inhibitors . These inhibitors have potential therapeutic applications in the treatment of inflammation-related diseases .
Relevant Papers The compound has been mentioned in a study on the design and synthesis of novel 2,3-dihydro-1H-indene-5-sulfonamide analogues as NLRP3 inflammasome inhibitors .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high GI absorption and is BBB permeant . It is also known to inhibit CYP1A2 and CYP2C19 enzymes
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2,3-dihydro-1H-indene-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLIXMXSCZYVTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389745 | |
Record name | Indan-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52205-85-3 | |
Record name | Indan-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-indene-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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